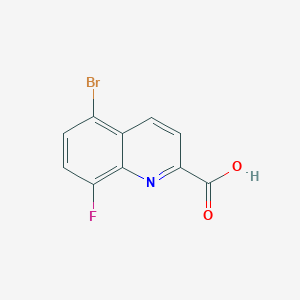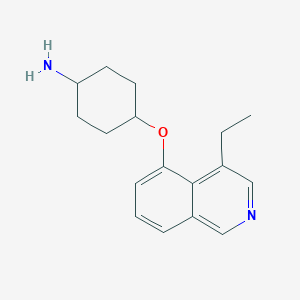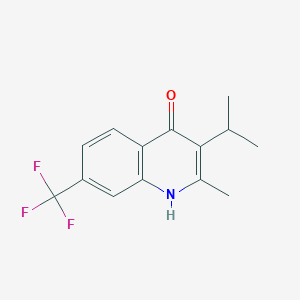
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with the molecular formula C14H14F3NO and a molecular weight of 269.26 g/mol . This compound is known for its unique chemical structure, which includes an isopropyl group, a methyl group, and a trifluoromethyl group attached to a quinoline backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol involves several steps and specific reaction conditions. One common synthetic route includes the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source to synthesize the target compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper salts, glucose, and proline The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antibacterial and antitubercular properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, its properties make it useful in industrial applications, such as the development of new materials and agrochemicals .
Mécanisme D'action
The mechanism of action of 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol can be compared with other quinoline derivatives, such as 7-(trifluoromethyl)-4-quinolinol . While both compounds share a quinoline backbone and a trifluoromethyl group, the presence of additional functional groups, such as the isopropyl and methyl groups in this compound, imparts unique properties and potential applications. These differences highlight the compound’s uniqueness and its potential for diverse scientific research and industrial applications.
Propriétés
Formule moléculaire |
C14H14F3NO |
|---|---|
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
2-methyl-3-propan-2-yl-7-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H14F3NO/c1-7(2)12-8(3)18-11-6-9(14(15,16)17)4-5-10(11)13(12)19/h4-7H,1-3H3,(H,18,19) |
Clé InChI |
PXDDGXONBSBKGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)C(F)(F)F)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)

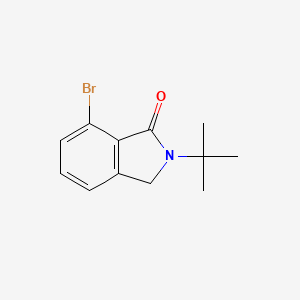

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
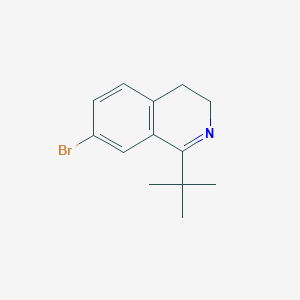
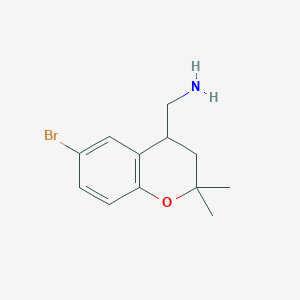
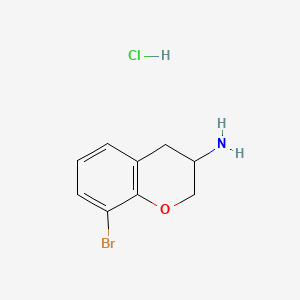
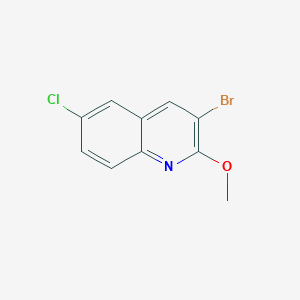
![4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11850971.png)
![1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B11850974.png)
